molecular formula C18H23N3O4S B2600494 methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1421457-81-9

methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2600494
CAS No.: 1421457-81-9
M. Wt: 377.46
InChI Key: WGIQAQNRTUCCMX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Green Synthesis Techniques

One study demonstrates the use of a related Brønsted acidic ionic liquid for the green, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting the potential for environmentally friendly synthesis methods involving similar compounds (Davoodnia et al., 2010). This approach emphasizes the importance of sustainable chemistry practices.

Biological Activities and Applications

Several studies focus on the synthesis and biological evaluation of derivatives featuring imidazolyl sulfoxides and sulfides, revealing their potential in developing new pharmacological agents. For instance, the antimicrobial activities of certain piperidine derivatives against pathogens affecting tomato plants have been explored, indicating their utility in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Catalytic and Chemical Transformations

Research into the catalytic systems involving sulfonic acid-functionalized imidazolium salts demonstrates their efficiency in synthesizing benzimidazoles, showcasing the compound's relevance in facilitating chemical transformations (Khazaei et al., 2011). Such catalysts are valuable for producing heterocyclic compounds, which are crucial in pharmaceutical development.

Novel Synthesis Pathways

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving imidazole and pyridine derivatives highlights innovative pathways to create compounds with potential electronic, photonic, or medicinal applications (Goli-Garmroodi et al., 2015).

Analytical and Material Science Applications

A study on the selective reagent for the removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions using synthesized compounds suggests applications in environmental remediation and analytical chemistry (Heininger & Meloan, 1992).

Properties

IUPAC Name

methyl 4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-19-9-12-20(14)13-15-7-10-21(11-8-15)26(23,24)17-5-3-16(4-6-17)18(22)25-2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIQAQNRTUCCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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